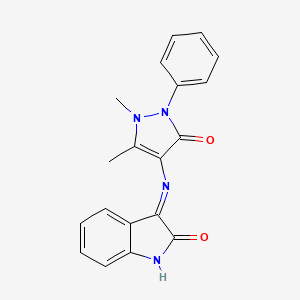
N-(4-(4-isopropylphényl)thiazol-2-yl)-3,4,5-triméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for its potential use in the treatment of inflammatory diseases and cancer.
Méthodes De Préparation
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the isopropylphenyl and trimethoxybenzamide groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.
Analyse Des Réactions Chimiques
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Mécanisme D'action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of bacterial growth or the modulation of inflammatory responses. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide can be compared with other thiazole derivatives such as:
N-(4-(4-methylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(4-(4-ethylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide: Similar structure but with an ethyl group instead of an isopropyl group.
N-(4-(4-tert-butylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
The uniqueness of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide lies in its specific substituents, which contribute to its distinct biological activities and chemical properties .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-13(2)14-6-8-15(9-7-14)17-12-29-22(23-17)24-21(25)16-10-18(26-3)20(28-5)19(11-16)27-4/h6-13H,1-5H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHBHHQLPNUSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)





![2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2386428.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)
![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)
![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)

